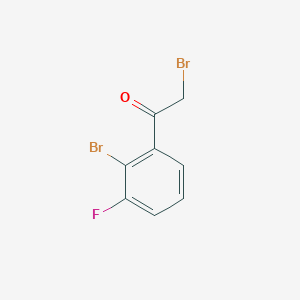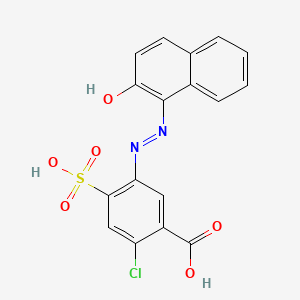
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid is an organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a chlorinated benzene ring, a hydroxynaphthalene moiety, and a sulfonic acid group, making it highly soluble in water and useful in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: An aromatic amine (such as 2-amino-5-chlorobenzenesulfonic acid) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-hydroxynaphthalene in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves:
- Large-scale diazotization in stirred tank reactors.
- Continuous azo coupling in flow reactors to maintain consistent product quality.
- Purification steps such as filtration, washing, and drying to obtain the final product.
化学反応の分析
Types of Reactions
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which can alter its color properties.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can replace the chlorine atom under basic or neutral conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining techniques.
Complex Formation: It can form complexes with metal ions, which can be utilized in analytical chemistry for metal detection and quantification.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Another chlorinated aromatic compound with different functional groups.
2-Hydroxy-1-naphthaldehyde: A naphthalene derivative with a hydroxyl group and an aldehyde group.
4-Sulfobenzoic acid: A benzene derivative with a sulfonic acid group.
Uniqueness
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. This makes it particularly valuable in applications requiring stable and vivid dyes.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties in various scientific and industrial fields.
特性
分子式 |
C17H11ClN2O6S |
|---|---|
分子量 |
406.8 g/mol |
IUPAC名 |
2-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C17H11ClN2O6S/c18-12-8-15(27(24,25)26)13(7-11(12)17(22)23)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21/h1-8,21H,(H,22,23)(H,24,25,26) |
InChIキー |
SRTODJPUZSSTGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


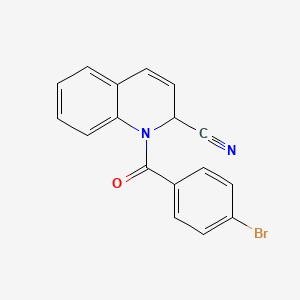
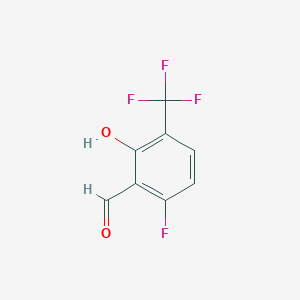

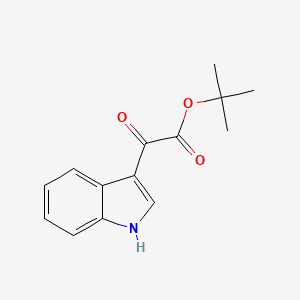
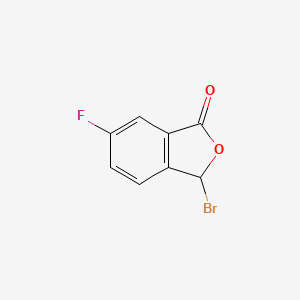

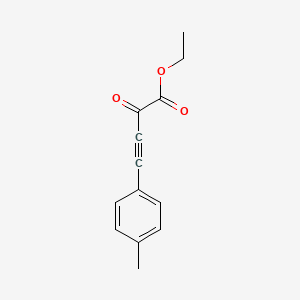
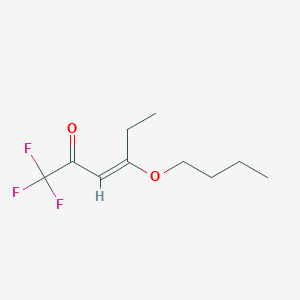

![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
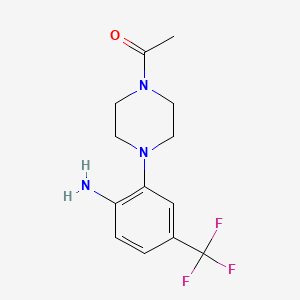
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
